molecular formula C15H21NO4 B442822 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde CAS No. 350998-38-8

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde

Cat. No. B442822
CAS RN: 350998-38-8
M. Wt: 279.33g/mol
InChI Key: KSIGUWFSCPOXGJ-UHFFFAOYSA-N
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Description

“3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” is a chemical compound with the molecular formula C15H21NO4 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” can be represented by the InChI code: 1S/C15H21NO4/c1-2-18-14-8-7-13(9-17)11-15(14)20-10-6-16-3-5-19-4-12-16/h7-9,11H,2-6,10,12H2,1H3 . This indicates that the molecule consists of a benzaldehyde core with ethoxy and morpholinoethoxy substituents at the 3- and 4-positions, respectively.


Physical And Chemical Properties Analysis

“3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” is a solid at room temperature . It has a molecular weight of 279.33 g/mol .

Scientific Research Applications

Proteomics Research

In the field of proteomics, this compound is utilized for studying protein interactions and functions. It serves as a specialized reagent that can modify proteins or peptides, which aids in the identification and quantification of proteins in complex biological samples .

Pharmacology

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: is employed in pharmacological research to synthesize novel compounds with potential therapeutic effects. Its structure is key in the development of small molecule drugs that can interact with biological targets .

Organic Synthesis

This chemical serves as an intermediate in organic synthesis processes. It’s particularly valuable in the synthesis of complex molecules due to its reactive aldehyde group, which can undergo various chemical reactions to form new bonds .

Medicinal Chemistry

In medicinal chemistry, it’s used to create derivatives that are tested for medicinal properties. Its morpholine moiety is a common feature in molecules with pharmacological activity, making it a significant component in drug design .

Biotechnology Research

The compound finds applications in biotechnology research, particularly in the modification of biomolecules. It can be used to alter the properties of enzymes or other proteins to enhance their stability or activity for industrial applications .

Analytical Chemistry

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: can be used as a standard or reference compound in analytical methods such as chromatography or mass spectrometry. It helps in the calibration of instruments and validation of analytical procedures .

Chemical Engineering

In chemical engineering, this compound is involved in process development for the production of fine chemicals. Its role in the optimization of reaction conditions and scaling up of chemical processes is crucial for industrial manufacturing .

Environmental Science

Lastly, this compound may be used in environmental science to study the degradation of similar organic compounds in the environment. Understanding its breakdown can help in assessing the environmental impact of related chemicals .

Mechanism of Action

The mechanism of action of “3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The future directions for “3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” are not explicitly stated in the available resources. Given its use in proteomics research , it may be involved in the development of new analytical techniques or in the study of protein interactions.

properties

IUPAC Name

3-ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-2-19-15-11-13(12-17)3-4-14(15)20-10-7-16-5-8-18-9-6-16/h3-4,11-12H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIGUWFSCPOXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde

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